4-Acetyl-N-methylaniline CAS number and properties
4-Acetyl-N-methylaniline CAS number and properties
An In-Depth Technical Guide to 4-Acetyl-N-methylaniline for Advanced Research
Prepared by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-Acetyl-N-methylaniline (CAS No. 17687-47-7), a pivotal chemical intermediate for professionals in pharmaceutical development, materials science, and dye chemistry. Also known as 4-N-Methylaminoacetophenone, this compound's unique bifunctional structure, featuring both a secondary amine and a ketone, makes it a versatile precursor for a wide array of complex organic molecules. This document elucidates its core physicochemical properties, outlines a representative synthetic protocol, explores its chemical reactivity and diverse applications, details robust analytical characterization methods, and provides critical safety and handling guidelines. The insights herein are curated to empower researchers and development scientists to leverage the full potential of this valuable compound.
Core Compound Identification and Properties
4-Acetyl-N-methylaniline is a para-substituted aromatic compound. Its strategic importance stems from the electronic interplay between the electron-donating methylamino group and the electron-withdrawing acetyl group, which activates the molecule for various synthetic transformations.
Chemical Identity
The fundamental identifiers for 4-Acetyl-N-methylaniline are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.
| Identifier | Value | Reference(s) |
| CAS Number | 17687-47-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO | [1][2][5] |
| Molecular Weight | 149.19 g/mol | [1][2][4][5] |
| IUPAC Name | 1-[4-(methylamino)phenyl]ethanone | [6] |
| Common Synonyms | 4-N-Methylaminoacetophenone, N-Methyl-4-acetylaniline | [1][2][4] |
| InChI Key | GDBAYICEBDZUNM-UHFFFAOYSA-N | [2][4] |
| SMILES | CNc1ccc(cc1)C(C)=O | [2][4] |
Physicochemical Characteristics
The physical properties of a compound are critical determinants of its handling, storage, and application parameters, particularly for reaction setup and purification strategies.
| Property | Value | Reference(s) |
| Appearance | Pale yellow to white/brown solid powder | [1][7] |
| Melting Point | 103-110 °C | [1][4] |
| Purity (Typical) | ≥97% (by HPLC) | [2][4] |
| Solubility | Soluble in many organic solvents. | |
| Storage Conditions | Store at room temperature, in a dry, well-ventilated area. | [1] |
Synthesis and Purification
The synthesis of 4-Acetyl-N-methylaniline most logically proceeds via a Friedel-Crafts acylation of N-methylaniline. This pathway is a cornerstone of electrophilic aromatic substitution. However, the presence of the amine functional group presents a significant challenge: as a Lewis base, it readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired acylation. The following protocol is a representative method designed to mitigate this issue, though optimization may be required.
Representative Synthesis Protocol: Friedel-Crafts Acylation
Objective: To synthesize 4-Acetyl-N-methylaniline via the para-selective acylation of N-methylaniline.
Reagents:
-
N-methylaniline (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Methodology:
-
Catalyst Complexation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM followed by anhydrous AlCl₃ (1.1 eq). Cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: Add N-methylaniline dropwise to the AlCl₃ slurry. The exotherm should be carefully managed. This step intentionally forms the AlCl₃-amine complex on one equivalent of the catalyst.
-
Acylium Ion Formation: In a separate flask, prepare a solution of acetyl chloride in anhydrous DCM. Add this solution to a fresh slurry of AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C to pre-form the acylium ion electrophile (CH₃CO⁺).
-
Electrophilic Aromatic Substitution: Slowly add the acylium ion solution from Step 3 to the reaction flask containing the N-methylaniline-AlCl₃ complex over 30-60 minutes, maintaining the temperature at 0 °C.
-
Causality Insight: Using a stoichiometric excess of AlCl₃ is crucial. The first equivalent is consumed by the amine, while the second equivalent is free to activate the acetyl chloride, enabling the reaction to proceed despite the presence of the basic nitrogen. The N-methyl group is a moderate ortho-, para-director; the para-product is sterically favored.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench by the slow, dropwise addition of 1M HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified 4-Acetyl-N-methylaniline as a pale yellow solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the proposed synthesis.
Caption: Proposed workflow for the synthesis of 4-Acetyl-N-methylaniline.
Chemical Reactivity and Applications
The utility of 4-Acetyl-N-methylaniline is rooted in the reactivity of its functional groups, making it a valuable building block.
Key Reactions and Mechanisms
-
Azo Dye Synthesis: The aromatic amine is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly electrophilic salt can then undergo an azo coupling reaction with an electron-rich aromatic compound (e.g., a phenol or another aniline) to form a highly conjugated azo dye. The acetyl group's electron-withdrawing nature influences the final color of the dye.[1][8]
-
Pharmaceutical Synthesis: The amine can be further alkylated or acylated, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation to form more complex heterocyclic structures common in active pharmaceutical ingredients (APIs).[1][9][10]
-
Polymer Chemistry: It can be incorporated into specialty polymers to enhance thermal stability and mechanical properties.[1]
Diagram of Key Application Pathway
Caption: Key synthetic pathways utilizing 4-Acetyl-N-methylaniline.
Primary Fields of Application
-
Dyes and Pigments: Serves as a critical intermediate for azo dyes, enhancing color vibrancy and fastness in textiles and coatings.[1][8]
-
Pharmaceuticals: A building block in the synthesis of analgesics and anti-inflammatory medications.[1]
-
Materials Science: Used in developing specialty polymers and has been investigated for its third-order nonlinear optical (NLO) properties, making it a candidate for optoelectronic applications.[1][11]
-
Cosmetics: Incorporated into formulations to potentially enhance skin absorption and stability.[1]
Analytical Characterization
Rigorous analytical control is essential to verify the identity and purity of 4-Acetyl-N-methylaniline, ensuring its suitability for downstream applications.
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-7.9 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~6.6-6.7 | Doublet | 2H | Aromatic (ortho to N) |
| ~4.5-5.5 | Broad Singlet | 1H | N-H |
| ~2.9 | Singlet | 3H | N-CH₃ |
| ~2.5 | Singlet | 3H | COCH₃ |
Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~196 | C =O |
| ~152 | Aromatic C -N |
| ~131 | Aromatic C -H (ortho to C=O) |
| ~125 | Aromatic C -C=O |
| ~111 | Aromatic C -H (ortho to N) |
| ~30 | N-C H₃ |
| ~26 | COC H₃ |
Predicted Key IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3350-3450 | N-H Stretch | Secondary Amine |
| ~1660-1680 | C=O Stretch | Aryl Ketone |
| ~1600, ~1520 | C=C Stretch | Aromatic Ring |
| ~1360 | C-N Stretch | Aromatic Amine |
| ~810-840 | C-H Bend | p-disubstituted ring |
Chromatographic Purity Assessment: HPLC Protocol
This protocol is adapted from established methods for analyzing related aniline compounds and is suitable for determining the purity of 4-Acetyl-N-methylaniline.[12]
Objective: To quantify the purity of a 4-Acetyl-N-methylaniline sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: Standard system with UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.
-
Self-Validating System: The mobile phase composition should be optimized to achieve a retention time (k') between 2 and 10 and a tailing factor between 0.9 and 1.5 for the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with the mobile phase for injection.
Methodology:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.
-
Inject the prepared sample solution.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Safety, Handling, and Toxicology
Adherence to strict safety protocols is mandatory when working with 4-Acetyl-N-methylaniline. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |
| GHS07 | Warning | H317: May cause an allergic skin reaction. | [4][13] |
| H302: Harmful if swallowed. | [13] | ||
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[13]
First Aid Measures
-
If Inhaled: Remove person to fresh air. If respiratory symptoms occur, call a physician.[14]
-
In Case of Skin Contact: Immediately wash skin with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]
Conclusion
4-Acetyl-N-methylaniline is a high-value intermediate whose utility spans multiple sectors of the chemical industry. Its predictable reactivity, governed by its core functional groups, allows for its strategic incorporation into a variety of synthetic targets, from vibrant dyes to complex pharmaceutical precursors. A thorough understanding of its properties, synthetic challenges, and analytical profiles, as detailed in this guide, is essential for its effective and safe application in research and development.
References
-
Amerigo Scientific. (n.d.). 4-Acetyl-N-methylaniline (97%). Retrieved from [Link]
-
LookChem. (n.d.). 4-Acetyl-N-methylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. Retrieved from [Link]
-
ResearchGate. (2023, November 23). Growth and characterization on highly NLO single crystals 4-acetyl-N-methylaniline for optoelectronics and laser applications. Retrieved from [Link]
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary for Methylaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-amino-N-methylacetanilide. Retrieved from [Link]
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